molecular formula C11H13F4NO B13341641 (R)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol

(R)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol

Cat. No.: B13341641
M. Wt: 251.22 g/mol
InChI Key: KSAPENJVDFGDNH-SECBINFHSA-N
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Description

®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol typically involves multi-step organic reactions One common method includes the use of chiral catalysts to achieve the desired enantiomeric form

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet the demands of industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicine, ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is investigated for its potential therapeutic applications. Its unique properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated amines and alcohols, such as:

  • ®-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
  • ®-1-Amino-1-(3,4-difluorophenyl)-2-methylpropan-2-ol
  • ®-1-Amino-1-(3-trifluoromethylphenyl)-2-methylpropan-2-ol

Uniqueness

What sets ®-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol apart is the combination of both fluorine and trifluoromethyl groups in its structure. This unique arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F4NO

Molecular Weight

251.22 g/mol

IUPAC Name

(1R)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol

InChI

InChI=1S/C11H13F4NO/c1-10(2,17)9(16)6-3-4-7(8(12)5-6)11(13,14)15/h3-5,9,17H,16H2,1-2H3/t9-/m1/s1

InChI Key

KSAPENJVDFGDNH-SECBINFHSA-N

Isomeric SMILES

CC(C)([C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C)(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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